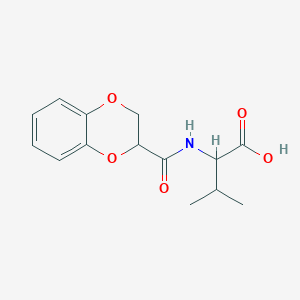
N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-[(2,3-dihidro-1,4-benzodioxin-2-il)formamido]-3-metilbutanoico es un compuesto orgánico complejo con una estructura única que incluye un anillo de benzodioxina y un grupo formamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (2S)-2-[(2,3-dihidro-1,4-benzodioxin-2-il)formamido]-3-metilbutanoico típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye la formación del anillo de benzodioxina a través de una reacción de ciclización, seguida de la introducción del grupo formamida mediante una reacción de formación de formilo. El paso final implica la adición de la porción de ácido metilbutanoico en condiciones controladas para asegurar la correcta estereoquímica.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (2S)-2-[(2,3-dihidro-1,4-benzodioxin-2-il)formamido]-3-metilbutanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) y nucleófilos (NH₃, OH⁻) en condiciones específicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
El ácido (2S)-2-[(2,3-dihidro-1,4-benzodioxin-2-il)formamido]-3-metilbutanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-[(2,3-dihidro-1,4-benzodioxin-2-il)formamido]-3-metilbutanoico implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4,5-dihidroxi-1,3-bencendisulfónico: Un compuesto antioxidante con una estructura de anillo de benceno similar.
Cafeína: Un alcaloide con una estructura de purina, conocido por sus propiedades estimulantes.
Singularidad
El ácido (2S)-2-[(2,3-dihidro-1,4-benzodioxin-2-il)formamido]-3-metilbutanoico es único debido a su combinación específica de grupos funcionales y estereoquímica, que confiere propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKRXAQQHHLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)
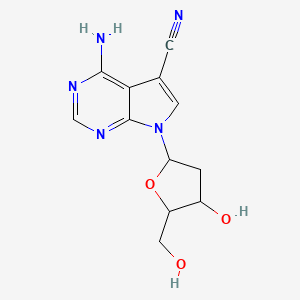

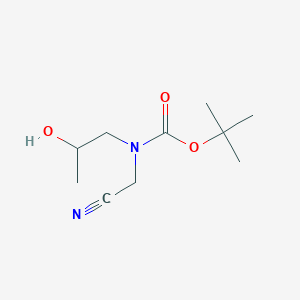
![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

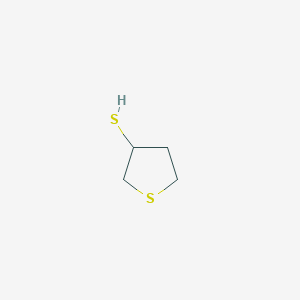
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
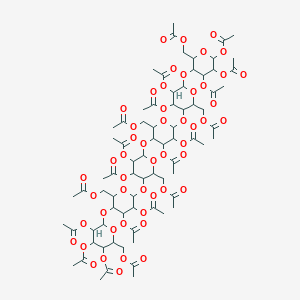
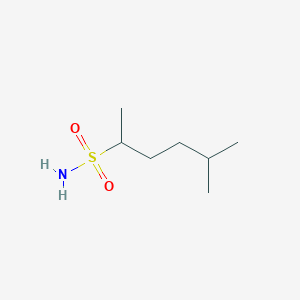
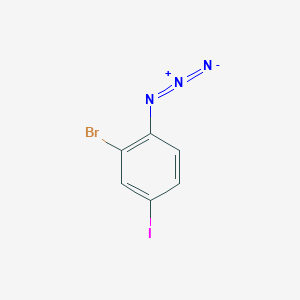
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
